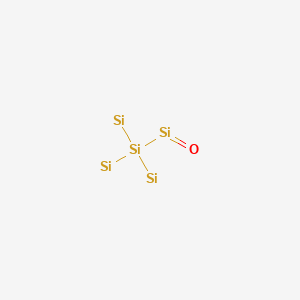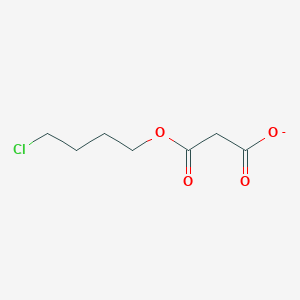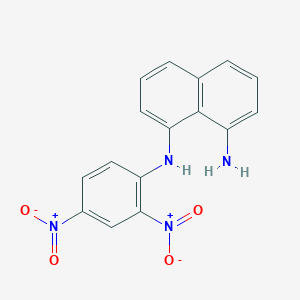
N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine is an organic compound that belongs to the class of naphthalenediamines. It is characterized by the presence of a naphthalene ring substituted with two amino groups at positions 1 and 8, and a 2,4-dinitrophenyl group attached to one of the amino groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine can be synthesized through a multi-step process. The initial step involves the nitration of naphthalene to produce 1,8-dinitronaphthalene. This intermediate is then reduced to 1,8-diaminonaphthalene. The final step involves the reaction of 1,8-diaminonaphthalene with 2,4-dinitrochlorobenzene under suitable conditions to yield N1-(2,4-Dinitrophenyl)naphthalene-1,8-diamine .
Industrial Production Methods
Industrial production of N1-(2,4-Dinitrophenyl)naphthalene-1,8-diamine typically follows the same synthetic route as described above but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require the presence of suitable electrophiles and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield corresponding diamines, while oxidation can produce nitro derivatives.
Scientific Research Applications
N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and pigments.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of N1-(2,4-Dinitrophenyl)naphthalene-1,8-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(2,4-Dinitrophenyl)naphthalene-1,8-diamine include:
- 1,8-Diaminonaphthalene
- 2,4-Dinitrophenylhydrazine
- Naphthalene-1,8-diamine
Uniqueness
N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the naphthalene ring and the 2,4-dinitrophenyl group allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
830321-51-2 |
|---|---|
Molecular Formula |
C16H12N4O4 |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
1-N-(2,4-dinitrophenyl)naphthalene-1,8-diamine |
InChI |
InChI=1S/C16H12N4O4/c17-12-5-1-3-10-4-2-6-14(16(10)12)18-13-8-7-11(19(21)22)9-15(13)20(23)24/h1-9,18H,17H2 |
InChI Key |
SSGVZMWPTHIBII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=CC=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



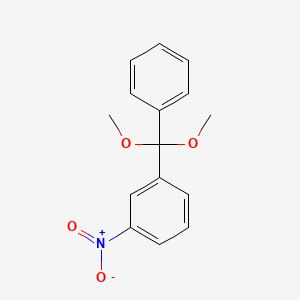
![N''-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}guanidine](/img/structure/B14221380.png)
![4-Chloro-5-[(2-hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14221385.png)
![9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene](/img/structure/B14221387.png)
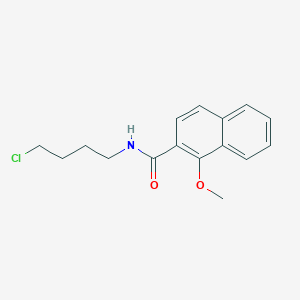
![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B14221393.png)
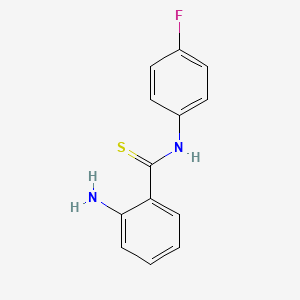
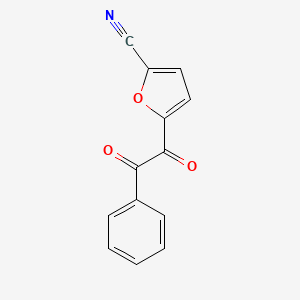
![Benzoic acid, 2-[[methyl[(triphenylmethyl)thio]amino]methyl]-](/img/structure/B14221405.png)
![N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine](/img/structure/B14221413.png)
